4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid is a synthetic compound structurally related to the larger class of molecules known as retinoids. [] Retinoids are characterized by their structural similarity to vitamin A and have demonstrated biological activity by influencing cell growth, differentiation, and apoptosis. [] 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid serves as a key structural component in various research endeavors exploring the development of new therapeutic agents. Specifically, this compound has been investigated for its potential in creating novel drug candidates for treating cancer, [] central nervous system disorders, [] and inflammatory diseases. []
The compound is derived from naphthalene, a polycyclic aromatic hydrocarbon, through various synthetic pathways. It falls under the category of organic compounds and is particularly relevant in medicinal chemistry and material science due to its structural characteristics.
The synthesis of 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid generally involves several steps:
These methods may vary based on specific laboratory protocols and desired yields .
The molecular structure of 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid features a tetrahydronaphthalene moiety attached to a butanoic acid group.
The InChI Key for this compound is OMWKQAVCNOUAFO-UHFFFAOYSA-N, which provides a unique identifier for its structure in chemical databases .
4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications in pharmaceuticals and materials science .
The mechanism of action of 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid involves its interaction with biological targets:
Research into its pharmacological effects is ongoing and could reveal more about its potential therapeutic uses .
The compound carries certain risk classifications:
4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid has several scientific applications:
The synthetic emergence of 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid (CAS 782-27-4) dates to late 20th-century medicinal chemistry initiatives targeting hormonally active scaffolds. Its design strategically merges the lipophilic tetrahydronaphthalene core – a bioisostere of steroid systems – with a flexible carboxylic acid-terminated alkyl chain [5] [8]. This molecular hybridization was rationally conceived to enhance target binding versatility while maintaining favorable metabolic stability compared to fully aromatic naphthalene analogs [6]. The compound persists as a high-interest research chemical, evidenced by its continuous availability from global specialty suppliers (e.g., EnamineStore, BLD Pharm) since at least 2023 [4] [6]. Its sustained commercial production, typically at ≥95% purity, underscores its role as a precursor for bioactive molecule development [1] [4].
Structurally, this compound belongs to the tetralin-functionalized aliphatic carboxylic acid family, characterized by a partially saturated bicyclic system appended with a four-carbon acidic tail. Key physicochemical properties include:
Table 1: Physicochemical Profile
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₁₄H₁₈O₂ | Canonical [1] [5] |
Molecular Weight | 218.30 g/mol | [1] |
Melting Point | 47–49 °C | [2] [4] [6] |
Density | 1.109 ± 0.06 g/cm³ | Predicted [2] |
pKa | 4.77 ± 0.10 | Predicted [2] |
SMILES | O=C(O)CCCC1=CC=C2CCCCC2=C1 | [1] [6] |
The tetralin moiety provides planar rigidity favorable for hydrophobic pocket insertion in biological targets, while the butanoic acid chain enables hydrogen bonding and salt bridge formation [5] [8]. The acidic pKa (~4.77) indicates significant ionization at physiological pH, enhancing solubility and target engagement potential [2]. This zwitterion-compatible scaffold exhibits structural homology with prostaglandin and steroid pharmacophores, positioning it for diverse receptor interactions [6].
Though explicit target validation studies are limited in public literature, the scaffold’s structural features strongly suggest several therapeutic hypotheses:
These hypotheses derive from the compound’s strategic inclusion in pharmaceutical discovery libraries and its classification under "bioactive compounds" by suppliers like BLD Pharm [6].
This scaffold occupies a pivotal niche within tetralin-derived medicinal chemistry:
Table 2: Structural Analogues and Derivatives
Compound | CAS No. | Molecular Formula | Key Feature | Potential Role |
---|---|---|---|---|
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid | 782-27-4 | C₁₄H₁₈O₂ | Terminal carboxylic acid | Parent compound; API precursor |
4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid | 785-17-1 | C₁₄H₁₆O₃ | β-Keto acid functionality | Synthetic intermediate; metabolite |
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid | - | C₁₄H₁₈O₂ | Shortened alkyl chain (β-position) | Structural isomer |
Structurally simplified variants like 3-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid represent regioisomeric alternatives with potential pharmacological distinctions [7]. The strategic retention of the partially saturated ring system across analogues preserves the core’s balance between conformational flexibility and aromatic stacking capability [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: